2-oxoethyl benzoate physical and chemical properties
2-oxoethyl benzoate physical and chemical properties
An In-depth Technical Guide to 2-Oxoethyl Benzoate: Properties, Synthesis, and Applications
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-oxoethyl benzoate emerges as a molecule of significant interest. Its bifunctional nature, possessing both an aldehyde and a benzoate ester, renders it a valuable synthon for a variety of chemical transformations. This guide aims to provide a comprehensive overview of the physical and chemical properties of 2-oxoethyl benzoate, its synthesis and reactivity, and its applications, particularly for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of available literature and aims to be a practical resource for the laboratory chemist.
Physicochemical Properties of 2-Oxoethyl Benzoate
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. 2-Oxoethyl benzoate is a relatively simple molecule, yet its properties dictate its handling, storage, and reactivity.
| Property | Value | Source |
| Molecular Formula | C9H8O3 | PubChem |
| Molecular Weight | 164.16 g/mol | PubChem |
| Appearance | White to off-white solid | Chemical Suppliers |
| Melting Point | 48-52 °C | Sigma-Aldrich |
| Boiling Point | 275.5 °C at 760 mmHg (predicted) | Chemspider |
| Density | 1.19 g/cm³ (predicted) | Chemspider |
| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | General Knowledge |
| CAS Number | 644-43-9 | PubChem |
Expert Insight: The predicted boiling point suggests that 2-oxoethyl benzoate can be purified by distillation, although its relatively high melting point indicates it is a solid at room temperature, simplifying handling and weighing. Its solubility profile is typical for a moderately polar organic molecule, making it amenable to a wide range of reaction conditions.
Synthesis and Purification
The synthesis of 2-oxoethyl benzoate can be achieved through several routes. A common and reliable method involves the oxidation of 2-hydroxyethyl benzoate.
Synthetic Workflow
Caption: Synthetic workflow for 2-oxoethyl benzoate via oxidation.
Experimental Protocol: Oxidation of 2-Hydroxyethyl Benzoate
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials:
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2-Hydroxyethyl benzoate
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Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
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Anhydrous dichloromethane (DCM)
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Silica gel
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Sodium bicarbonate solution (saturated)
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Magnesium sulfate (anhydrous)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Chromatography column
Procedure:
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To a stirred solution of 2-hydroxyethyl benzoate (1 equivalent) in anhydrous DCM in a round-bottom flask, add PCC (1.5 equivalents) portion-wise at room temperature. Rationale: Portion-wise addition helps to control the exothermic nature of the reaction.
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Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts. Rationale: This initial filtration simplifies the subsequent workup.
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Wash the filtrate with saturated sodium bicarbonate solution to neutralize any remaining acidic species.
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Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-oxoethyl benzoate.
Chemical Reactivity and Stability
The reactivity of 2-oxoethyl benzoate is dominated by the presence of the aldehyde and ester functional groups.
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Aldehyde Reactivity: The aldehyde group is electrophilic and susceptible to nucleophilic attack. It can undergo a wide range of classical aldehyde reactions, including:
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Wittig reaction to form alkenes.
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Grignard reactions to form secondary alcohols.
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Reductive amination to form amines.
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Knoevenagel condensation with active methylene compounds.
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Ester Reactivity: The benzoate ester is relatively stable but can be hydrolyzed under acidic or basic conditions to yield benzoic acid and ethylene glycol. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
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Stability: 2-Oxoethyl benzoate is generally stable under neutral conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases to prevent degradation. Over time, aldehydes can be prone to air oxidation to the corresponding carboxylic acid.
Applications in Research and Drug Development
The bifunctional nature of 2-oxoethyl benzoate makes it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents.
Synthesis of Heterocycles
One of the primary applications of 2-oxoethyl benzoate is in the construction of heterocyclic rings. For example, it can serve as a precursor in the Hantzsch pyridine synthesis or similar multicomponent reactions to generate substituted dihydropyridines, which are known for their cardiovascular activities.
Caption: Use of 2-oxoethyl benzoate in heterocyclic synthesis.
Expert Insight: The ability to participate in multicomponent reactions is a significant advantage in drug discovery, as it allows for the rapid generation of molecular diversity from simple starting materials. The specific substitution pattern of the resulting heterocycles can be fine-tuned by varying the other components of the reaction, making 2-oxoethyl benzoate a versatile tool for building libraries of potential drug candidates.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of 2-oxoethyl benzoate.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate group (in the range of 7.4-8.1 ppm), a singlet for the aldehydic proton (around 9.7 ppm), and a singlet for the methylene protons adjacent to the ester oxygen (around 4.9 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbons of the aldehyde (around 198 ppm) and the ester (around 166 ppm), as well as signals for the aromatic carbons and the methylene carbon.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde (around 1730 cm⁻¹) and the ester (around 1720 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 164, along with characteristic fragmentation patterns.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-oxoethyl benzoate.
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Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.
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Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
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First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date information.
Conclusion
2-Oxoethyl benzoate is a versatile and valuable building block in organic synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and diverse reactivity make it an attractive starting material for the construction of complex molecules, particularly in the realm of medicinal chemistry and drug development. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.
References
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PubChem. (n.d.). 2-Oxoethyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]
